(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is a complex organic compound characterized by its unique bicyclic structure and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the cyclization of a suitable diol precursor to form the hexahydrofuro[2,3-b]furan core. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of the Ester Group: The esterification of the bicyclic core with 4-nitrophenol is carried out using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid group and facilitate the formation of the ester bond.
Final Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale esterification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The ester group is susceptible to nucleophilic substitution reactions, where the 4-nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis reactions. Its stability and reactivity make it a suitable substrate for investigating the mechanisms of esterases and other hydrolytic enzymes.
Medicine
Potential medicinal applications include the development of prodrugs, where the ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients. The nitro group can also be modified to create compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The nitro group can be reduced to an amine, which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester: Lacks the carbonic acid group, making it less reactive in certain conditions.
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Aminophenyl Ester Carbonic Acid: Contains an amino group instead of a nitro group, which can lead to different reactivity and biological activity.
Uniqueness
The presence of both the nitro group and the carbonic acid ester in (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid makes it unique
Properties
CAS No. |
252873-51-1 |
---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.247 |
IUPAC Name |
[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11+,12+/m1/s1 |
InChI Key |
ULTSJNOQNKVDBM-WOPDTQHZSA-N |
SMILES |
C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.